

An In-depth Technical Guide to Bitertanol: Molecular Structure, Properties, and Fungicidal Action

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Compound of Interest		
Compound Name:	Bitertanol	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitertanol is a broad-spectrum conazole fungicide extensively utilized in agriculture to control a variety of fungal diseases. This technical guide provides a comprehensive overview of **Bitertanol**, focusing on its molecular structure, chemical properties, mechanism of action, synthesis, and toxicological profile. Detailed experimental protocols for its analysis and bioactivity assessment are presented, alongside structured data tables for easy reference. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and crop protection.

Molecular Structure and Chemical Properties

Bitertanol, with the chemical name β -([1,1'-biphenyl]-4-yloxy)- α -(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol, is a chiral molecule existing as a mixture of diastereomers. Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	55179-31-2	[1][2]
Molecular Formula	C20H23N3O2	[1][2]
Molecular Weight	337.42 g/mol	[1][2]
Appearance	White to grey colored powder	[1]
Solubility	Low solubility in water. Soluble in isopropanol, toluene, methylene chloride, and cyclohexanone.	[1]
Stereoisomerism	Exists as two diastereomeric forms, leading to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).	[1]

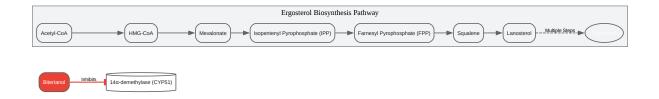
Table 1: Chemical and Physical Properties of **Bitertanol**.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Bitertanol exerts its fungicidal activity by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] Specifically, as a triazole fungicide, it targets the enzyme lanosterol 14α -demethylase (CYP51), a cytochrome P450 enzyme. This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.

The stereoisomers of **Bitertanol** exhibit differential bioactivity. The (1S,2R)-**Bitertanol** isomer has been shown to be the most effective, displaying significantly higher fungicidal activity against various pathogenic fungi compared to its other stereoisomers. This stereoselectivity is attributed to differences in binding affinity to the target enzyme.





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Inhibition of Ergosterol Biosynthesis by **Bitertanol**.

Synthesis of Bitertanol

Bitertanol is commercially produced through a multi-step chemical synthesis. A key step involves the reduction of an intermediate ketone.

Experimental Protocol: Semi-technical Scale Synthesis

This protocol describes a semi-technical scale synthesis of **Bitertanol**.

Materials:

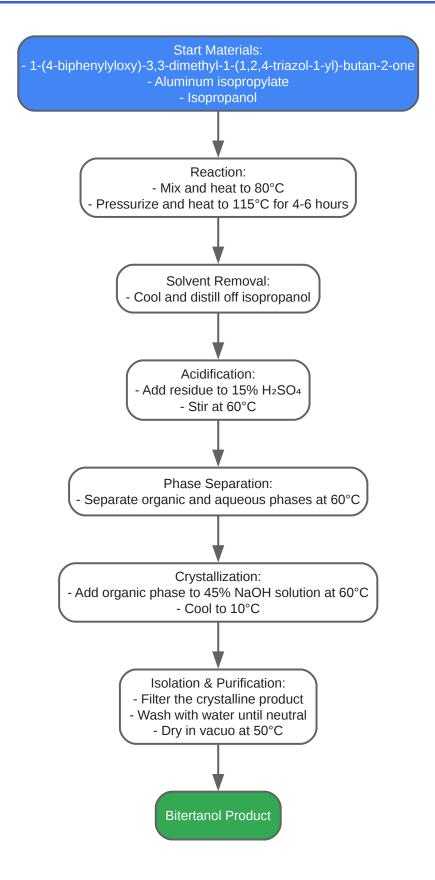
- 1-(4-biphenylyloxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one
- Aluminum isopropylate
- Isopropanol
- 15% Sulphuric acid
- 45% Sodium hydroxide solution
- Water

Procedure:



- In a 3,000-liter stirred kettle, mix 2,000 liters of isopropanol, 637 kg of 1-(4-biphenylyloxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one, and 200 kg of aluminum isopropylate.
- Heat the mixture to boiling (80°C) with stirring.
- Seal the kettle and continue heating until the internal temperature reaches 115°C (pressure of 1.5 to 2 bar).
- Monitor the reaction progress by gas chromatography until the reduction is complete (approximately 4-6 hours).
- Cool the kettle to ambient pressure and distill off approximately 1,000 liters of isopropanol.
- In a separate 3,000-liter stirred kettle, add 1,050 kg of 15% sulphuric acid at 20°C.
- Add the warm (approx. 70°C) residue from the distillation to the sulphuric acid with stirring.
- Stir the mixture for one hour at 60°C to form a two-phase liquid mixture.
- Separate the phases at 60°C.
- In a 5,000-liter stirred kettle, prepare a solution of 2,000 liters of water and 45 kg of 45% sodium hydroxide solution at 20°C.
- Slowly add the organic phase from the separation to the sodium hydroxide solution at 60°C with stirring, which will induce crystallization of the product.
- Once the addition is complete, cool the mixture to 10°C.
- Isolate the crystalline product using a stirred pressure filter.
- Wash the filter cake with water until neutral.
- Dry the product in vacuo at 50°C to a constant weight.





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Chemical Synthesis Workflow for Bitertanol.



Fungicidal Activity

Bitertanol is effective against a range of phytopathogenic fungi. Its efficacy, often expressed as the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50), varies depending on the fungal species and the specific stereoisomer used.



Fungal Species	MIC (μg/mL)	EC50 (µg/mL)	Reference
Venturia inaequalis (Apple Scab)	0.6 - 1.0	-	[3]
Venturia pirina (Pear Scab)	-	-	[3]
Sphaerotheca mors- uvae (American Gooseberry Mildew)	-	-	[3]
Puccinia ribis	-	-	[3]
Botrytis cinerea	-	(1S,2R)-isomer: 0.052rac-bitertanol: 0.31	[4]
Colletotrichum orbiculare	-	(1S,2R)-isomer: 0.14rac-bitertanol: 0.95	[4]
Alternaria solani	-	(1S,2R)-isomer: 0.33rac-bitertanol: 0.95	[4]
Fusarium graminearum	-	(1S,2R)-isomer: 0.11rac-bitertanol: 1.45	[4]
Sclerotinia sclerotiorum	-	(1S,2R)-isomer: 0.36rac-bitertanol: 0.77	[4]
Fusarium moniliforme	-	(1S,2R)-isomer: 0.19rac-bitertanol: 1.71	[4]
Phytophthora capsici	-	(1S,2R)-isomer: 0.017rac-bitertanol: 0.090	[4]



(1S,2R)-isomer:

Rhizoctonia solani - 0.12rac-bitertanol: [4]
0.26

Table 2: Fungicidal Activity of Bitertanol against Various Phytopathogenic Fungi.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a general procedure for determining the MIC of **Bitertanol** against a target fungus.

Materials:

- 96-well microtiter plates
- Bitertanol stock solution (in a suitable solvent like DMSO)
- Fungal culture
- Appropriate broth medium (e.g., Potato Dextrose Broth, RPMI-1640)
- Spectrophotometer or microplate reader

Procedure:

- Inoculum Preparation:
 - Culture the target fungus on a suitable agar medium.
 - Prepare a spore or mycelial fragment suspension in sterile saline or broth.
 - Adjust the suspension concentration to a standardized value (e.g., 1 x 10⁵ to 5 x 10⁵
 CFU/mL) using a hemocytometer or spectrophotometer.
- Serial Dilution:

Foundational & Exploratory





- Dispense 100 μL of broth medium into each well of a 96-well plate.
- \circ Add 100 µL of the **Bitertanol** stock solution to the first well of a row and mix.
- Perform a serial two-fold dilution by transferring 100 μL from the first well to the second, and so on, across the row. Discard 100 μL from the last well.

Inoculation:

 \circ Add 100 μ L of the prepared fungal inoculum to each well, resulting in a final volume of 200 μ L.

Controls:

 Include a positive control (broth and inoculum, no Bitertanol) and a negative control (broth only).

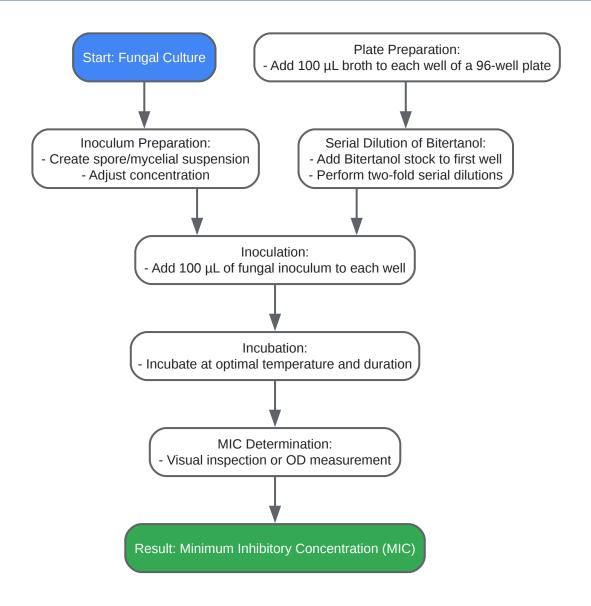
Incubation:

 Incubate the plate at an appropriate temperature and for a sufficient duration for fungal growth (e.g., 25-28°C for 48-72 hours).

MIC Determination:

- Visually inspect the plate for fungal growth or measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
- The MIC is the lowest concentration of **Bitertanol** that completely inhibits visible growth of the fungus.





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Experimental Workflow for Antifungal Susceptibility Testing.

Toxicological Profile

The toxicological profile of **Bitertanol** has been evaluated in various animal models. It is important to consider these data for risk assessment.



Parameter	Species	Value	Reference
Acute Oral LD50	Rat	>5000 mg/kg bw	[2]
Mouse	3200 - 4500 mg/kg bw	[2]	
Dog	>5000 mg/kg bw	[2]	_
Sheep	~1000 mg/kg bw	[2]	_
Acute Dermal LD50	Rat	>5000 mg/kg bw	[2]
Acute Inhalation LC50	Rat	>500 mg/m³	[2]
NOAEL (2-year study)	Mouse	2 mg/kg bw/day (males)7 mg/kg bw/day (females)	[2]
NOAEL (Developmental Toxicity)	Rat	10 mg/kg bw	[2]

Table 3: Summary of Toxicological Data for **Bitertanol**.

Analytical Methodology: HPLC Analysis of Stereoisomers

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation and quantification of **Bitertanol** stereoisomers.

Experimental Protocol: HPLC-MS/MS for Stereoisomer Separation

This protocol provides a method for the chiral separation of **Bitertanol** stereoisomers.

Instrumentation:

HPLC system with a tandem mass spectrometer (MS/MS) detector







 Chiral column: Lux Cellulose-1 [cellulose tris(3,5-dimethylphenylcarbamate)], 250 mm × 4.6 mm, 5 μm

Chromatographic Conditions:

Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be: 0–26 min,
 62% acetonitrile; 26–36 min, 40% acetonitrile; 36–40 min, 62% acetonitrile.

• Flow Rate: 1.0 mL/min

Column Temperature: 25°C

• Injection Volume: 10 μL

Detection: MS/MS in positive ionization mode.

Sample Preparation:

- Extract the sample (e.g., soil, plant material) with a suitable organic solvent (e.g., acetonitrile).
- Clean up the extract using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
- Evaporate the solvent and reconstitute the residue in the mobile phase.
- Filter the sample through a 0.22 μm syringe filter before injection.

Conclusion

Bitertanol remains a significant fungicide in modern agriculture due to its broad-spectrum activity and systemic properties. A thorough understanding of its chemical properties, mechanism of action, and analytical methodologies is crucial for its effective and safe use. This technical guide has provided an in-depth overview of these aspects, with a focus on providing practical information for researchers and professionals in the field. Further research into the stereoselective activity and environmental fate of **Bitertanol** will continue to enhance our understanding and application of this important compound.



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